Haloperidol-1-hydroxy-2'-D-glucuronide
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Overview
Description
Haloperidol-1-hydroxy-2’-D-glucuronide is a metabolite of the antipsychotic drug Haloperidol. It is formed through the process of glucuronidation, where a glucuronic acid molecule is added to Haloperidol. This compound is significant in the pharmacokinetics of Haloperidol, as it represents a major pathway for the drug’s metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Haloperidol-1-hydroxy-2’-D-glucuronide typically involves the enzymatic glucuronidation of Haloperidol. This process can be catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to Haloperidol .
Industrial Production Methods
Industrial production of Haloperidol-1-hydroxy-2’-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where Haloperidol is incubated with UGT enzymes and UDPGA under controlled conditions to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
Haloperidol-1-hydroxy-2’-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break down the glucuronide bond, releasing the parent compound, Haloperidol .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of Haloperidol-1-hydroxy-2’-D-glucuronide.
Conjugation: UDPGA and UGT enzymes are commonly used for the glucuronidation process.
Major Products Formed
The major product formed from the hydrolysis of Haloperidol-1-hydroxy-2’-D-glucuronide is Haloperidol. This reaction is significant in the context of drug metabolism and excretion .
Scientific Research Applications
Haloperidol-1-hydroxy-2’-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Haloperidol in the human body.
Toxicology: Assessing the safety and potential side effects of Haloperidol and its metabolites.
Drug Development: Understanding the metabolic pathways of Haloperidol can aid in the development of new antipsychotic drugs with improved efficacy and safety profiles.
Mechanism of Action
Haloperidol-1-hydroxy-2’-D-glucuronide itself does not have a direct pharmacological effect. its formation and excretion are crucial for the overall pharmacokinetics of Haloperidol. The parent compound, Haloperidol, exerts its effects by antagonizing dopamine D2 receptors in the brain, which helps alleviate symptoms of psychosis .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: The parent compound, used as an antipsychotic medication.
Reduced Haloperidol: Another metabolite of Haloperidol, formed through reduction.
Haloperidol Pyridinium: A metabolite formed through oxidation.
Uniqueness
Haloperidol-1-hydroxy-2’-D-glucuronide is unique in its role in the glucuronidation pathway of Haloperidol metabolism. Unlike other metabolites, it represents a major route for the excretion of Haloperidol, making it a key compound in understanding the drug’s pharmacokinetics .
Properties
Molecular Formula |
C27H33ClFNO9 |
---|---|
Molecular Weight |
570.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26?/m0/s1 |
InChI Key |
BMEZYYSQKUDMEQ-ZEXCBXNDSA-N |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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